molecular formula C15H13N3OS B5866053 4-[Methyl-(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol

4-[Methyl-(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol

Cat. No.: B5866053
M. Wt: 283.4 g/mol
InChI Key: OXXRMKKAGJYBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Methyl-(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol is a complex organic compound that features a thiazole ring, a pyridine ring, and a phenol group

Properties

IUPAC Name

4-[methyl-(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-18(11-5-7-12(19)8-6-11)15-17-14(10-20-15)13-4-2-3-9-16-13/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXRMKKAGJYBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl-(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with 2-bromopyridine under basic conditions to form the thiazole-pyridine intermediate. This intermediate is then reacted with 4-methylphenol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes are often employed to facilitate the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl-(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-[Methyl-(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[Methyl-(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The thiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The phenol group can also undergo redox reactions, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

4-[Methyl-(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol is unique due to its combination of a thiazole ring, a pyridine ring, and a phenol group. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.